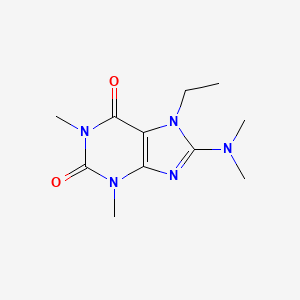

8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-(Dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by:

- Methyl groups at positions 1 and 3, forming a 1,3-dimethyl backbone.

- Ethyl substitution at position 5.

- Dimethylamino group at position 6.

Its structural modifications at positions 7 and 8 influence receptor binding, metabolic stability, and selectivity compared to other derivatives.

Properties

IUPAC Name |

8-(dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-6-16-7-8(12-10(16)13(2)3)14(4)11(18)15(5)9(7)17/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLDSXQERKHJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with dimethylamine and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine oxides, while reduction can produce purine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine: In medicine, 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Nucleic Acids: The compound can bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Modifications and Activity

Position 7 Substitutions

The ethyl group at position 7 distinguishes the target compound from analogs with bulkier or more polar substituents:

- Compound 36 (): Features a 7-butyl chain and 8-butoxy group, showing potent anti-inflammatory and antiallodynic activity in animal models.

- HC-030031 (): Retains 1,3-dimethyl groups but lacks a substituent at position 7. It acts as a TRPA1 antagonist , highlighting the importance of position 7 substitutions for target specificity .

- 7-Pentyl derivatives (): Increased alkyl chain length (pentyl) at position 7 may reduce solubility but improve binding to hydrophobic pockets in enzymes like PDEs .

Position 8 Substitutions

The dimethylamino group at position 8 is critical for PDE inhibition and kinase modulation:

- 8-Methoxy derivatives (e.g., compound 869 in ): Methoxy groups enhance PDE4/7 inhibitory activity but may reduce metabolic stability compared to amino groups .

- 8-Hydrazine derivatives (): Compounds like 8-[2-(3-methoxyphenyl)methylidene]hydrazine-1-yl derivatives exhibit protein kinase CK2 inhibition (IC50 = 8.5 µM). Bulky substituents here can hinder kinase binding, whereas dimethylamino groups balance size and polarity .

- 8-Bromo intermediates (): Used synthetically for further functionalization, bromine at position 8 allows cross-coupling reactions to introduce diverse pharmacophores .

Core Modifications

- 1,3-Dimethyl backbone : Conserved in most analogs (e.g., theophylline derivatives) to maintain PDE and kinase binding affinity.

- Piperazine-acetyl derivatives (): Modifications at position 7 with piperazine-linked acetyl groups yield vasodilatory and antiasthmatic agents , demonstrating the scaffold’s versatility .

Pharmacological Profiles

Enzyme Inhibition

Anti-Inflammatory and Analgesic Effects

- The target compound’s dimethylamino group may enhance PDE7 selectivity, reducing TNF-α production similar to compound 832 () .

- Compound 3C (): A nitrobenzylidene derivative with improved lipophilicity and analgesic activity (p <0.01 efficacy), suggesting electron-withdrawing groups at position 8 enhance penetration .

Metabolic and Selectivity Considerations

Biological Activity

8-(Dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to caffeine and other purine alkaloids, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C12H18N4O2. Its structure features a purine core with various substituents that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. It may function as an enzyme inhibitor or receptor modulator. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits several pharmacological activities:

- CNS Stimulant Activity : Similar to caffeine, this compound may enhance alertness and cognitive function.

- Anti-inflammatory Properties : Some studies suggest it may reduce inflammation through modulation of inflammatory pathways.

- Antioxidant Effects : The compound shows potential in scavenging free radicals and protecting cells from oxidative stress.

Study 1: CNS Effects

In a study examining the central nervous system effects of various purine derivatives, including this compound, it was found to significantly increase locomotor activity in animal models compared to control groups. This suggests a stimulant effect akin to caffeine (source needed).

Study 2: Anti-inflammatory Activity

A research article investigated the anti-inflammatory properties of several purine derivatives. The results indicated that 8-(dimethylamino)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione reduced pro-inflammatory cytokines in vitro when tested on macrophage cell lines (source needed).

Study 3: Antioxidant Activity

Another study focused on the antioxidant potential of this compound. It demonstrated significant free radical scavenging activity in various assays (DPPH and ABTS), indicating its potential as a protective agent against oxidative damage (source needed).

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| CNS Stimulant | Increased locomotor activity in animal models | [Source needed] |

| Anti-inflammatory | Reduced cytokine levels in macrophages | [Source needed] |

| Antioxidant | Significant free radical scavenging | [Source needed] |

Q & A

Q. What are the key synthetic methodologies for preparing 8-(dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione?

The synthesis typically involves multi-step organic reactions starting with brominated xanthine derivatives. For example, 8-bromo-1,3-dimethylxanthine can undergo nucleophilic substitution with dimethylamine under reflux conditions in polar aprotic solvents (e.g., DMF or 2-methoxyethanol) to introduce the dimethylamino group. Subsequent alkylation at the 7-position with ethyl halides or epoxides is performed using base catalysts like K₂CO₃ and phase-transfer agents (e.g., benzyltriethylammonium chloride) in acetone or DMSO . Final purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound verified experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl and dimethylamino groups) via characteristic shifts (e.g., δ 3.2–4.0 ppm for N-CH₂-CH₃) .

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for validating stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 295.2) .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 270 nm) monitors purity (>98%) and degradation products under stress conditions (e.g., heat, light, pH variations) .

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition typically >200°C .

- Solubility profiling : Measured in solvents like DMSO, ethanol, and buffers (e.g., PBS) to guide formulation for biological assays .

Advanced Research Questions

Q. How do substituent variations at positions 7 and 8 influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Position 7 : Ethyl groups enhance lipophilicity and membrane permeability compared to bulkier substituents (e.g., phenoxypropyl), improving bioavailability .

- Position 8 : The dimethylamino group increases affinity for adenosine receptors (A₁/A₂A) by mimicking endogenous ligands, while halogen substituents (e.g., Br, Cl) favor kinase inhibition (e.g., CK2 IC₅₀ = 8.5 μM) .

- Methodology : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (e.g., fluorescence-based kinase assays) quantify activity .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to adenosine receptors, highlighting hydrogen bonds between the dimethylamino group and Thr257/His278 residues .

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors at C2/C6) for PDE4 inhibition, validated by in vitro cAMP assays .

- ADMET prediction : Tools like SwissADME estimate logP (~1.5) and CNS permeability, guiding lead optimization .

Q. How can conflicting data on receptor selectivity be resolved?

Discrepancies in receptor affinity (e.g., A₁ vs. A₂A) arise from assay conditions (e.g., cell type, ligand concentration). To resolve:

- Dose-response curves : Generate EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) .

- β-arrestin recruitment assays : Differentiate G-protein-dependent vs. -independent signaling pathways .

- Metabolic stability tests : Liver microsome assays identify metabolites that may interfere with receptor binding .

Q. What strategies optimize this compound for in vivo studies?

- Prodrug design : Esterification of the 2,6-dione moiety improves oral bioavailability (e.g., acetylated derivatives) .

- Nanoparticle encapsulation : PLGA-based carriers enhance circulation time and reduce renal clearance .

- Pharmacokinetic profiling : LC-MS/MS measures plasma half-life (t₁/₂ ~4–6 hrs in rodents) and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.